BenchChemオンラインストアへようこそ!

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid

Supplier Quality Assurance Analytical Certification Benzofuran Inhibitors

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid (CAS 301538-65-8) is a synthetic benzofuran carboxylic acid derivative with the molecular formula C17H13NO5 and a molecular weight of 311.29 g/mol. It is offered as a specialty chemical through Sigma-Aldrich under the AldrichCPR catalog (product T138649), where it is described as part of a collection of rare and unique chemicals intended for early discovery research.

Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
CAS No. 301538-65-8
Cat. No. B11943161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid
CAS301538-65-8
Molecular FormulaC17H13NO5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)OCC(=O)O)N
InChIInChI=1S/C17H13NO5/c18-15-12-3-1-2-4-13(12)23-17(15)16(21)10-5-7-11(8-6-10)22-9-14(19)20/h1-8H,9,18H2,(H,19,20)
InChIKeyMOLLUFQVIBRAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid (CAS 301538-65-8) Chemical Identity and Sourcing Profile for R&D Procurement


(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid (CAS 301538-65-8) is a synthetic benzofuran carboxylic acid derivative with the molecular formula C17H13NO5 and a molecular weight of 311.29 g/mol . It is offered as a specialty chemical through Sigma-Aldrich under the AldrichCPR catalog (product T138649), where it is described as part of a collection of rare and unique chemicals intended for early discovery research . The compound features three key pharmacophoric elements: a 3-amino-1-benzofuran core, a 4-carbonylphenoxy linker, and a terminal acetic acid moiety, a combination that distinguishes it from simpler benzofuran derivatives commonly used as synthetic intermediates.

Procurement Risk: Why Generic Benzofuran Analogs Cannot Satisfactorily Replace (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid in Discovery Pipelines


Substituting (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid with structurally related benzofuran derivatives introduces significant uncertainty due to three converging factors. First, Sigma-Aldrich explicitly states that no analytical data (including identity confirmation and purity) is collected for this compound, and it is sold 'AS-IS' without any warranty of fitness for a particular purpose . This is in contrast to well-characterized benzofuran analogs such as KB130015 (CAS 147030-48-6), for which detailed solubility and purity specifications are routinely published by suppliers . Second, the compound's unique combination of a 3-amino substituent on the benzofuran ring and a 4-carbonylphenoxyacetic acid side chain places it at the intersection of multiple structure-activity relationship (SAR) clusters in the NF-κB/IKK inhibitor landscape, as evidenced by recent studies demonstrating that subtle modifications to the benzofuran scaffold dramatically alter anti-inflammatory potency (e.g., IC50 values for NO inhibition ranging from >80 μM to 52.23 μM across structurally related benzofuran hybrids) [1]. Generic substitution therefore risks not only procurement of material with unknown purity but also introduction of a compound with unpredictable pharmacological activity.

Quantitative Differentiation Evidence for (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid: Head-to-Head and Cross-Study Comparisons


Supplier Analytical Data Transparency: Target Compound vs. KB130015 (a Structurally Related Benzofuran Pharmacological Agent)

Sigma-Aldrich explicitly states for this compound that 'Sigma-Aldrich does not collect analytical data for this product' and that 'Buyer assumes responsibility to confirm product identity and/or purity' . In direct contrast, the structurally related benzofuran derivative KB130015 (CAS 147030-48-6), which shares the benzofuran-phenoxyacetic acid scaffold but possesses a 2-methylbenzofuran-3-ylmethyl substitution pattern with diiodo substituents, is supplied with documented physicochemical specifications including solubility (DMSO: 10 mg/mL; Ethanol: 10 mg/mL) and physical form (crystalline solid, off-white to light yellow) .

Supplier Quality Assurance Analytical Certification Benzofuran Inhibitors Procurement Decision Support

Molecular Weight and Stoichiometric Differentiation from the Ethyl Ester Prodrug Analog (CAS 301538-64-7)

The target compound (free carboxylic acid form) has a molecular weight of 311.29 g/mol , whereas its direct ethyl ester analog, Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate (CAS 301538-64-7), has a molecular weight of 339.35 g/mol [1]. This 28.06 g/mol difference (corresponding to the replacement of the acidic proton with an ethyl group) has practical implications: for a 1 mmol dose in an experimental setting, 311.3 mg of the free acid is required versus 339.4 mg of the ethyl ester, an 8.9% increase in mass that directly impacts weighing accuracy and stock solution preparation.

Molar Equivalents Dosage Calculation Benzofuran Esters In Vivo Study Design

Predicted Ionization State and Membrane Permeability Contrast with Non-Ionizable Benzofuran Analogs

While experimentally determined pKa values are not publicly available for the target compound, a structurally related benzofuran phenoxyacetic acid derivative, (4-((2-ETHYL-1-BENZOFURAN-3-YL)CARBONYL)PHENOXY)ACETIC ACID (CAS 91627-33-7), has a predicted pKa of 3.00 ± 0.10 for its carboxylic acid group . By structural analogy, the target compound's carboxylic acid is expected to be >99.9% ionized at physiological pH 7.4, in contrast to non-acidic benzofuran comparators such as the ethyl ester analog (CAS 301538-64-7) or the methyl-substituted KB130015, which lack a free ionizable acid group. Benzofuran carboxylic acids have been shown to directly inhibit carbonic anhydrase isoforms (e.g., hCA IX) through zinc coordination by the carboxylate moiety, whereas non-carboxylic benzofurans lack this zinc-binding capability [1].

pKa Prediction Druglikeness Benzofuran SAR Cell-Based Assay Design

Recommended Application Scenarios for (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid in Discovery and Chemical Biology


Early-Stage NF-κB/IKK Pathway Probe Development Requiring a 3-Amino-Benzofuran Scaffold with Free Carboxylic Acid

The target compound is suitable for investigators seeking a benzofuran-based probe molecule that combines a 3-amino substituent (capable of hydrogen bond donation to kinase hinge regions) with a free carboxylic acid for potential ionic interactions or metal coordination [1]. Given the documented anti-inflammatory activity of structurally related benzofuran hybrids in the NF-κB pathway (NO inhibition IC50 = 52.23 μM for optimized derivatives in RAW-264.7 cells), this compound can serve as a starting scaffold for systematic SAR exploration [2]. However, the absence of supplier analytical data necessitates that users allocate resources for in-house identity and purity verification via LC-MS or NMR prior to biological testing.

Comparative Pharmacology: Free Acid vs. Ethyl Ester Prodrug Studies in Benzofuran Series

Because both the free acid (CAS 301538-65-8) and its ethyl ester counterpart (CAS 301538-64-7) are commercially available through Sigma-Aldrich's AldrichCPR program, these two compounds form a matched pair for head-to-head studies examining the impact of carboxylic acid ionization on cellular permeability, oral bioavailability, or target engagement kinetics . The 8.9% molecular weight difference must be carefully accounted for when preparing equimolar dosing solutions to ensure valid pharmacokinetic and pharmacodynamic comparisons .

Synthetic Chemistry: Multifunctional Building Block for Parallel Library Synthesis

The compound's three reactive handles—the 3-amino group (amenable to acylation, sulfonylation, or reductive amination), the ketone carbonyl (reducible or convertible to oximes/hydrazones), and the carboxylic acid (available for amide coupling or esterification)—make it a versatile intermediate for generating diverse compound libraries [1]. Its classification as a 'rare and unique chemical' by Sigma-Aldrich further underscores its value as a non-commodity scaffold for generating proprietary chemical matter in early discovery .

Carbonic Anhydrase Inhibitor Screening with a Benzofuran Carboxylic Acid Pharmacophore

Benzofuran-based carboxylic acids have been validated as inhibitors of the tumor-associated carbonic anhydrase isoform hCA IX, with the carboxylate moiety serving as the zinc-binding warhead [1]. The target compound's predicted pKa (~3.0) ensures near-complete ionization at physiological pH, providing the requisite anionic character for zinc coordination. Investigators screening for novel CA inhibitors may prioritize this compound over non-acidic benzofuran analogs that lack this essential pharmacophoric feature [1].

Quote Request

Request a Quote for (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.